molecular formula C18H16O4 B11834175 4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]- CAS No. 89367-09-9

4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-

Cat. No.: B11834175
CAS No.: 89367-09-9
M. Wt: 296.3 g/mol
InChI Key: WHMBWOUGVNZHCX-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromone core substituted with a 3,4-dimethoxybenzyl group, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxybenzyl)-4H-chromen-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromone precursor. One common method is the use of a base-catalyzed aldol condensation reaction, where 3,4-dimethoxybenzaldehyde reacts with a chromone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromone core to dihydrochromones or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the chromone or benzyl moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones .

Scientific Research Applications

3-(3,4-Dimethoxybenzyl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The chromone core can interact with enzymes and receptors, modulating their activity. The 3,4-dimethoxybenzyl group may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of oxidative stress or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-4H-chromen-4-one
  • 3-(3,4-Dimethoxybenzyl)-2H-chromen-2-one
  • 3-(3,4-Dimethoxybenzyl)-4H-quinolin-4-one

Uniqueness

3-(3,4-Dimethoxybenzyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethoxybenzyl group can enhance its solubility and stability, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

89367-09-9

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]chromen-4-one

InChI

InChI=1S/C18H16O4/c1-20-16-8-7-12(10-17(16)21-2)9-13-11-22-15-6-4-3-5-14(15)18(13)19/h3-8,10-11H,9H2,1-2H3

InChI Key

WHMBWOUGVNZHCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=COC3=CC=CC=C3C2=O)OC

Origin of Product

United States

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